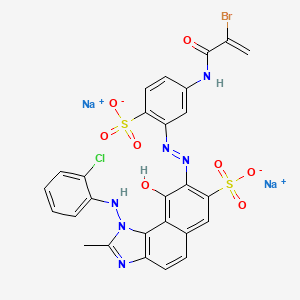
Cuprate(2-), (mu-(4,4'-(methylenebis((2-(hydroxy-kappaO)-4,1-phenylene)(azo-kappaN1)(4,5-dihydro-3-methyl-5-(oxo-kappaO)-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulfonato(6-))))di-, disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cuprate(2-), (mu-(4,4’-(methylenebis((2-(hydroxy-kappaO)-4,1-phenylene)(azo-kappaN1)(4,5-dihydro-3-methyl-5-(oxo-kappaO)-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulfonato(6-))))di-, disodium is a complex compound that features copper in a unique coordination environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cuprate compounds often involves the reaction of copper salts with organic ligands under controlled conditions. For this specific compound, the synthesis would likely involve the following steps:
Preparation of Ligands: The organic ligands, such as 4,4’-(methylenebis((2-(hydroxy-kappaO)-4,1-phenylene)(azo-kappaN1)(4,5-dihydro-3-methyl-5-(oxo-kappaO)-1H-pyrazole-4,1-diyl))), are synthesized through a series of organic reactions, including azo coupling and pyrazole formation.
Formation of Cuprate Complex: The ligands are then reacted with a copper salt, such as copper(II) sulfate, in the presence of a base to form the cuprate complex. The reaction conditions typically involve moderate temperatures and controlled pH to ensure the stability of the complex.
Industrial Production Methods
Industrial production of cuprate compounds often involves large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cuprate compounds can undergo various types of chemical reactions, including:
Oxidation-Reduction: Cuprates can participate in redox reactions, where the copper center undergoes changes in oxidation state.
Substitution: Ligands in the cuprate complex can be substituted with other ligands under appropriate conditions.
Coordination: Cuprates can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halides, phosphines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of a cuprate complex may yield a higher oxidation state copper compound, while substitution reactions may result in new cuprate complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cuprate compounds have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which cuprate compounds exert their effects often involves the interaction of the copper center with other molecules or ions. In superconductivity, the copper-oxide planes in cuprate superconductors facilitate the flow of electrical current with zero resistance . In catalysis, the copper center can activate substrates and facilitate chemical transformations through coordination and redox processes .
Vergleich Mit ähnlichen Verbindungen
Cuprate compounds can be compared with other copper-based compounds, such as:
Copper(I) Oxide (Cu2O): A simple copper compound with applications in catalysis and materials science.
Copper(II) Sulfate (CuSO4): A widely used copper salt in various chemical processes.
Organocopper Compounds: Compounds where copper is bonded to organic groups, used in organic synthesis.
Cuprate compounds are unique due to their ability to form complex coordination environments and their applications in high-temperature superconductivity, which sets them apart from simpler copper compounds .
Eigenschaften
CAS-Nummer |
73514-02-0 |
|---|---|
Molekularformel |
C35H26Cu2N8O10S2.2Na C35H26Cu2N8Na2O10S2 |
Molekulargewicht |
955.8 g/mol |
IUPAC-Name |
dicopper;disodium;3-methyl-4-[3-methyl-4-[[4-[[3-[[3-methyl-1-(2-methyl-4-sulfonatophenyl)-5-oxidopyrazol-4-yl]diazenyl]-4-oxidophenyl]methyl]-2-oxidophenyl]diazenyl]-5-oxidopyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C35H32N8O10S2.2Cu.2Na/c1-18-13-24(54(48,49)50)7-10-28(18)42-34(46)32(20(3)40-42)38-36-26-9-5-23(17-31(26)45)15-22-6-12-30(44)27(16-22)37-39-33-21(4)41-43(35(33)47)29-11-8-25(14-19(29)2)55(51,52)53;;;;/h5-14,16-17,44-47H,15H2,1-4H3,(H,48,49,50)(H,51,52,53);;;;/q;2*+2;2*+1/p-6 |
InChI-Schlüssel |
KKCRZYDKHVMAPK-UHFFFAOYSA-H |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=C(C(=N2)C)N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)[O-])N=NC5=C(N(N=C5C)C6=C(C=C(C=C6)S(=O)(=O)[O-])C)[O-])[O-])[O-].[Na+].[Na+].[Cu+2].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
